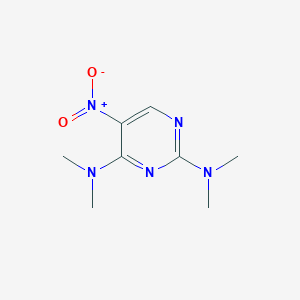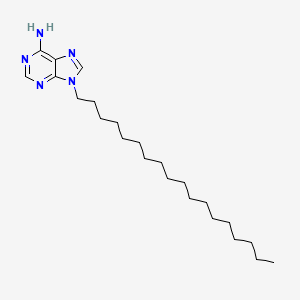
9-Octadecyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecyl-9H-purin-6-amine: is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an octadecyl group attached to the nitrogen at position 9 of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octadecyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with octadecyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Octadecyl-9H-purin-6-amine can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the nitrogen atoms, resulting in the formation of reduced purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction could produce amine-substituted purines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-Octadecyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. Its purine structure is similar to that of nucleotides, making it a candidate for investigating interactions with enzymes and receptors involved in DNA and RNA synthesis.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated as potential inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its long alkyl chain imparts hydrophobic properties, making it useful in the formulation of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 9-Octadecyl-9H-purin-6-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like aldose reductase by binding to the active site and preventing substrate access . The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with various biochemical pathways.
Comparaison Avec Des Composés Similaires
9H-Purin-6-amine: This compound lacks the octadecyl group and is a simpler purine derivative.
9-Sulfonyl-9H-purine: This derivative has a sulfonyl group at the 9-position, which imparts different chemical properties and biological activities.
9-Butyl-9H-purin-6-amine: This compound has a butyl group instead of an octadecyl group, resulting in different hydrophobicity and reactivity.
Uniqueness: The uniqueness of 9-Octadecyl-9H-purin-6-amine lies in its long alkyl chain, which provides distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and in studies of membrane interactions.
Propriétés
Numéro CAS |
17123-19-2 |
|---|---|
Formule moléculaire |
C23H41N5 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
9-octadecylpurin-6-amine |
InChI |
InChI=1S/C23H41N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3,(H2,24,25,26) |
Clé InChI |
AMFVTCHMGYXZSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



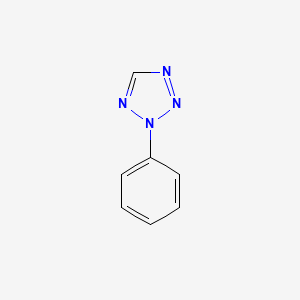
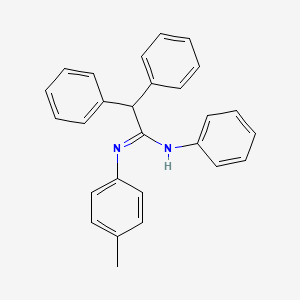



![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
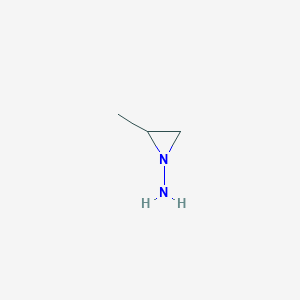
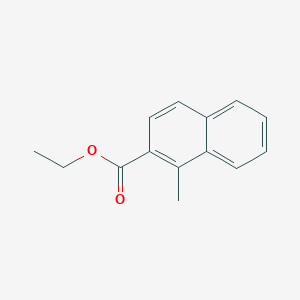
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
